molecular formula C11H12BrN3 B13282178 [(2-Bromophenyl)methyl](1H-imidazol-2-ylmethyl)amine

[(2-Bromophenyl)methyl](1H-imidazol-2-ylmethyl)amine

Cat. No.: B13282178
M. Wt: 266.14 g/mol
InChI Key: WAFNBWDKWKLUSU-UHFFFAOYSA-N
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Description

(2-Bromophenyl)methylamine is a compound that features both a brominated phenyl group and an imidazole moiety. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The imidazole ring is known for its biological activity and is a common structure in many pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)methylamine typically involves the reaction of 2-bromobenzyl chloride with 1H-imidazole-2-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides, which are useful intermediates in organic synthesis.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the imidazole ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of dehalogenated or reduced imidazole derivatives.

Scientific Research Applications

(2-Bromophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)methylamine involves its interaction with biological targets through the imidazole ring. The imidazole moiety can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the brominated phenyl group can participate in hydrophobic interactions with protein targets, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)methylamine
  • (2-Fluorophenyl)methylamine
  • (2-Iodophenyl)methylamine

Uniqueness

(2-Bromophenyl)methylamine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This property can enhance its binding affinity and specificity in biological systems, making it a valuable compound for drug development and other applications.

Biological Activity

The compound (2-Bromophenyl)methylamine is a derivative of imidazole, which is known for its diverse biological activities. Imidazole derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly for their antimicrobial, antifungal, and anticancer properties. This article focuses on the biological activity of this specific compound, synthesizing current research findings and case studies.

Molecular Structure:

  • IUPAC Name: (2-Bromophenyl)methylamine
  • Molecular Formula: C₁₁H₁₃BrN₄
  • Molecular Weight: 284.16 g/mol

The compound features a bromophenyl moiety attached to an imidazolylmethylamine group, which is significant for its biological interactions.

Imidazole derivatives typically exert their biological effects through:

  • Enzyme Inhibition: Many imidazole compounds inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
  • Receptor Modulation: They can modulate the activity of various receptors involved in signaling pathways, potentially affecting cell proliferation and survival .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (2-Bromophenyl)methylamine have shown efficacy against various bacterial strains. A study demonstrated that imidazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific structure .

Anticancer Properties

The anticancer potential of imidazole derivatives has been widely documented. In vitro studies have shown that such compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspases and modulation of cell cycle regulators . The following table summarizes findings from recent studies:

Compound Cell Line Concentration (µM) Effect Reference
(2-Bromophenyl)methylamineMDA-MB-231 (breast cancer)10–50↑ Caspase-3 activity
A549 (lung cancer)5–25↓ Cell viability
HeLa (cervical cancer)1–20Induction of apoptosis

Study 1: Anticancer Activity in Mice

A preclinical study evaluated the efficacy of (2-Bromophenyl)methylamine in a mouse model of breast cancer. Mice treated with the compound at doses of 20 mg/kg showed a significant reduction in tumor size compared to control groups. The treatment resulted in increased levels of apoptotic markers and decreased proliferation markers such as Ki67 .

Study 2: Antimicrobial Efficacy

In another study, the compound was tested against clinical isolates of E. coli and Klebsiella pneumoniae. The results indicated that it exhibited potent antibacterial activity with an MIC value of 25 µg/mL against both pathogens. This suggests potential utility in treating infections caused by multidrug-resistant strains .

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

1-(2-bromophenyl)-N-(1H-imidazol-2-ylmethyl)methanamine

InChI

InChI=1S/C11H12BrN3/c12-10-4-2-1-3-9(10)7-13-8-11-14-5-6-15-11/h1-6,13H,7-8H2,(H,14,15)

InChI Key

WAFNBWDKWKLUSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=NC=CN2)Br

Origin of Product

United States

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